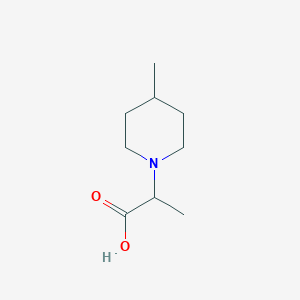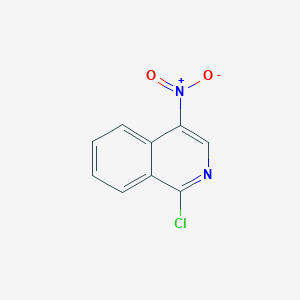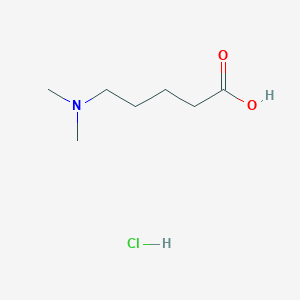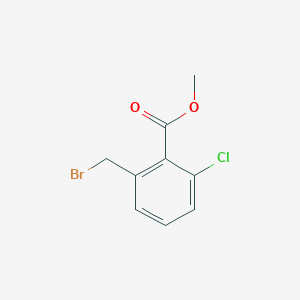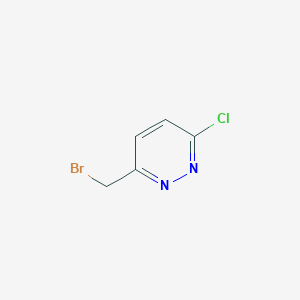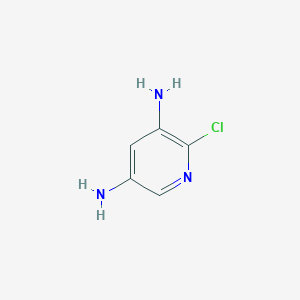
2-Cloropiridina-3,5-diamina
Descripción general
Descripción
2-Chloropyridine-3,5-diamine, also known as 2-chloro-3,5-diaminopyridine (2-CDP), is an organic compound with the molecular formula C5H7ClN2. It is a white solid with a mild odor and is soluble in water and alcohol. 2-CDP is a versatile building block for the synthesis of a range of compounds and is used in a variety of applications in the pharmaceutical and chemical industries.
Aplicaciones Científicas De Investigación
- Inhibidores de la Aldosa Reductasa: La 2-Cloropiridina-3,5-diamina sirve como reactivo en la síntesis de inhibidores de la aldosa reductasa con actividad antioxidante . Estos inhibidores juegan un papel crucial en el manejo de complicaciones diabéticas.
- Inhibidores de la Oxidasa de Aminoácidos: Los investigadores han explorado su uso en la preparación de inhibidores de la oxidasa de aminoácidos, que pueden tener potencial terapéutico .
- Inhibición de la β-Glucuronidasa: El compuesto ha sido investigado por su capacidad para inhibir la β-glucuronidasa, una enzima involucrada en el metabolismo y la desintoxicación de fármacos .
- Funcionalización Regioselective: La this compound se ha utilizado en la funcionalización regioselective de imidazopiridinas a través de la alquenilación catalizada por un catalizador Pd/Cu .
- Reacciones de Ciclocondensación: Participa en la preparación de benzimidazoles, quinazolinas y anillos más grandes sustituidos con dihidroxiarenas a través de reacciones de ciclocondensación con diaminas .
- Actividad Anticancerígena: Algunos estudios han investigado derivados de imidazopiridina (incluida la this compound) por su actividad contra las células de adenocarcinoma de mama MCF-7 .
- Caracterización Espectroscópica: Los investigadores utilizan técnicas como RMN, HPLC, LC-MS y UPLC para estudiar la this compound y sus derivados . Estos métodos proporcionan información sobre su comportamiento e interacciones.
Química Medicinal y Desarrollo de Fármacos
Síntesis Orgánica y Funcionalización
Estudios Biológicos
Química Analítica
Propiedades
IUPAC Name |
2-chloropyridine-3,5-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClN3/c6-5-4(8)1-3(7)2-9-5/h1-2H,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNABPUPJEZQSCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1N)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00622605 | |
| Record name | 2-Chloropyridine-3,5-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00622605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5632-81-5 | |
| Record name | 2-Chloropyridine-3,5-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00622605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



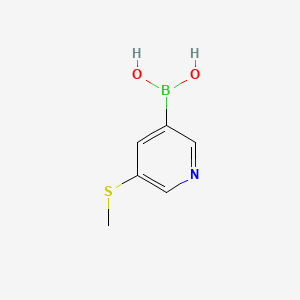
![7-Methylbenzo[d]oxazole](/img/structure/B1592391.png)



